molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No.: B1333493
CAS No.: 368-83-2
M. Wt: 189.13 g/mol
InChI Key: GIONPAPDKZQLTK-UHFFFAOYSA-N
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Description

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine is a chemical compound with the molecular formula C8H6F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes, leading to the modulation of biochemical pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
  • N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
  • N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONPAPDKZQLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380502
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-83-2
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 1, by using 3-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (35.33 g, 187 mmol, 93%) was obtained.
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
93%

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